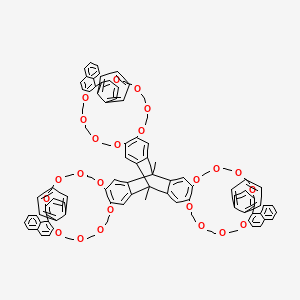
Chiral triptycene-derived tri(crown ether)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chiral triptycene-derived tri(crown ether) is a unique compound that combines the structural features of triptycene and crown ethers. Triptycene is a rigid, three-dimensional molecule with a propeller-like shape, consisting of three benzene rings arranged at 120° angles. Crown ethers are macrocyclic compounds known for their ability to complex with cations. The combination of these two structures results in a compound with unique properties, including chiral recognition and molecular encapsulation capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chiral triptycene-derived tri(crown ether) typically involves the functionalization of triptycene at specific positions to introduce crown ether moieties. One common approach is the use of a two-step fragment-coupling reaction. Initially, triptycene is functionalized with reactive groups such as hydroxyl or amino groups. These intermediates are then reacted with crown ether precursors under conditions that promote macrocyclization .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using scalable purification techniques such as chromatography, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions: Chiral triptycene-derived tri(crown ether) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chiral triptycene-derived tri(crown ether) has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography and as a host molecule in supramolecular chemistry.
Medicine: Investigated for its potential in enantioselective drug synthesis and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials, including sensors and separation membranes
Mechanism of Action
The mechanism by which chiral triptycene-derived tri(crown ether) exerts its effects is primarily based on its ability to form stable complexes with guest molecules. The chiral nature of the compound allows for enantioselective recognition, making it useful in separating enantiomers of chiral compounds. The molecular targets and pathways involved include hydrogen bonding, π-π interactions, and van der Waals forces .
Comparison with Similar Compounds
- Triptycene-derived calixarenes
- Triptycene-derived heteracalixarenes
- Triptycene-derived tetralactam macrocycles
- Triptycene-derived molecular tweezers
Uniqueness: Chiral triptycene-derived tri(crown ether) stands out due to its combination of a rigid triptycene backbone and the macrocyclic crown ether structure. This unique combination provides enhanced stability, chiral recognition, and the ability to form stable host-guest complexes, making it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C118H120O24 |
|---|---|
Molecular Weight |
1922.2 g/mol |
InChI |
InChI=1S/C118H120O24/c1-117-93-75-105-108(140-72-60-128-48-42-122-54-66-134-102-36-30-84-18-6-12-24-90(84)114(102)111-87-21-9-3-15-81(87)27-33-99(111)131-63-51-119-39-45-125-57-69-137-105)78-96(93)118(2,97-79-109-106(76-94(97)117)138-70-58-126-46-40-120-52-64-132-100-34-28-82-16-4-10-22-88(82)112(100)115-91-25-13-7-19-85(91)31-37-103(115)135-67-55-123-43-49-129-61-73-141-109)98-80-110-107(77-95(98)117)139-71-59-127-47-41-121-53-65-133-101-35-29-83-17-5-11-23-89(83)113(101)116-92-26-14-8-20-86(92)32-38-104(116)136-68-56-124-44-50-130-62-74-142-110/h3-38,75-80H,39-74H2,1-2H3 |
InChI Key |
YMFKPGURRNLFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC4=C(C=C3C(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C8=CC=CC=C8C=C7)C9=C(C=CC1=CC=CC=C19)OCCOCCOCCO6)(C1=CC3=C(C=C21)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO3)C)OCCOCCOCCOC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C21)OCCOCCOCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















